2-(cyclopentyloxy)-5-[5-(1,3-thiazol-2-yl)-octahydropyrrolo[3,4-c]pyrrole-2-carbonyl]pyridine
Description
The compound 2-(cyclopentyloxy)-5-[5-(1,3-thiazol-2-yl)-octahydropyrrolo[3,4-c]pyrrole-2-carbonyl]pyridine features a pyridine core substituted at position 2 with a cyclopentyloxy group and at position 5 with a carbonyl-linked bicyclic amine (octahydropyrrolo[3,4-c]pyrrole) bearing a thiazol-2-yl substituent.
Synthetic routes likely involve coupling the pyrrolopyrrole-thiazole fragment to the pyridine core via carbonyl linkage, analogous to methods described for related compounds in , which utilize enolate intermediates and condensation reactions .
Properties
IUPAC Name |
(6-cyclopentyloxypyridin-3-yl)-[2-(1,3-thiazol-2-yl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-5-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N4O2S/c25-19(14-5-6-18(22-9-14)26-17-3-1-2-4-17)23-10-15-12-24(13-16(15)11-23)20-21-7-8-27-20/h5-9,15-17H,1-4,10-13H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IVURSGJKBFKOPL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)OC2=NC=C(C=C2)C(=O)N3CC4CN(CC4C3)C5=NC=CS5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(cyclopentyloxy)-5-[5-(1,3-thiazol-2-yl)-octahydropyrrolo[3,4-c]pyrrole-2-carbonyl]pyridine involves multiple steps. It typically begins with the preparation of the key intermediates, such as 1,3-thiazole and octahydropyrrolo[3,4-c]pyrrole derivatives. These intermediates are then coupled with 2-(cyclopentyloxy)pyridine under specific reaction conditions, which often include catalysts, solvents, and controlled temperatures.
Step 1: Synthesis of 1,3-thiazole and octahydropyrrolo[3,4-c]pyrrole intermediates.
Step 2: Coupling reaction with 2-(cyclopentyloxy)pyridine.
Step 3: Purification and isolation of the final compound.
Industrial Production Methods
Industrial production methods for this compound may involve optimization of the synthetic routes to enhance yield and reduce costs. Techniques such as flow chemistry and automation can be employed to scale up the synthesis while maintaining high purity and consistency.
Chemical Reactions Analysis
Types of Reactions
2-(Cyclopentyloxy)-5-[5-(1,3-thiazol-2-yl)-octahydropyrrolo[3,4-c]pyrrole-2-carbonyl]pyridine undergoes various types of chemical reactions, including:
Oxidation: Introduction of oxygen atoms or removal of hydrogen atoms.
Reduction: Gain of electrons or hydrogen atoms.
Substitution: Replacement of functional groups with other atoms or groups.
Coupling Reactions: Formation of new carbon-carbon bonds.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Catalysts: Palladium on carbon (for hydrogenation reactions).
Solvents: Dimethyl sulfoxide, tetrahydrofuran.
Major Products
Scientific Research Applications
Chemistry
In chemistry, 2-(cyclopentyloxy)-5-[5-(1,3-thiazol-2-yl)-octahydropyrrolo[3,4-c]pyrrole-2-carbonyl]pyridine is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactivity and the development of novel materials.
Biology
In biological research, this compound can be utilized as a probe to study enzyme mechanisms and protein interactions. Its structural features make it a valuable tool for investigating biological processes at the molecular level.
Medicine
In medicine, this compound has shown potential as a lead compound for drug development. Its interactions with biological targets can lead to the identification of new therapeutic agents for various diseases.
Industry
In the industrial sector, this compound can be used in the development of new materials with specific properties, such as advanced polymers and coatings. Its versatility makes it a valuable component in various industrial applications.
Mechanism of Action
The mechanism of action of 2-(cyclopentyloxy)-5-[5-(1,3-thiazol-2-yl)-octahydropyrrolo[3,4-c]pyrrole-2-carbonyl]pyridine involves its interaction with specific molecular targets, such as enzymes and receptors. These interactions can modulate biological pathways and result in various physiological effects.
Molecular Targets: Enzymes, receptors.
Pathways Involved: Signal transduction, metabolic pathways.
Comparison with Similar Compounds
Comparative Analysis with Structural Analogs
Structural Features and Substituent Effects
Table 1: Structural Comparison of Key Analogs
Key Observations:
Core Structure Differences: The target compound and the analog in share a pyridine core, whereas ’s compound uses pyrimidine, which introduces an additional nitrogen atom, altering electronic properties and hydrogen-bonding capacity .
Substituent Effects :
- Cyclopentyloxy vs. Trifluoromethyl : The target’s cyclopentyloxy group at position 2 adds lipophilicity, which may enhance membrane permeability but reduce aqueous solubility. In contrast, the trifluoromethyl group in ’s analog is electron-withdrawing, improving metabolic stability .
- Thiazole Position : The thiazol-2-yl group in the target compound vs. thiazol-5-yl in ’s analog affects spatial orientation in binding pockets. Thiazole-2-yl may favor interactions with polar residues in enzymatic active sites .
Functional and Pharmacological Implications
- Bioavailability : The bicyclic pyrrolopyrrole in the target compound and ’s analog may enhance binding to proteins with hydrophobic pockets (e.g., kinases). However, the cyclopentyloxy group’s bulkiness could limit blood-brain barrier penetration compared to smaller substituents like trifluoromethyl .
- Synthetic Accessibility : highlights challenges in synthesizing multi-heterocyclic systems, suggesting the target compound’s synthesis would require precise coupling steps to avoid side reactions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
